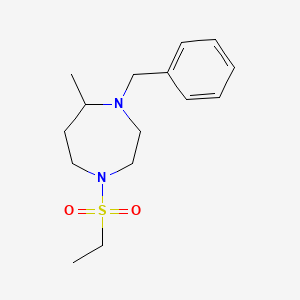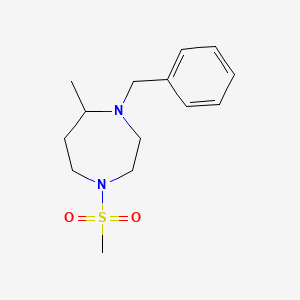
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, also known as FK-506, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. FK-506 was first discovered in 1987 from the fermentation broth of Streptomyces tsukubaensis, a soil bacterium found in Japan. Since then, FK-506 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one exerts its immunosuppressive effects by binding to a protein called FK-binding protein 12 (FKBP12). The FK506-FKBP12 complex then binds to and inhibits a protein called calcineurin, which is essential for the activation of T cells. By inhibiting calcineurin, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one prevents the activation of T cells and the subsequent immune response.
Biochemical and Physiological Effects:
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects, including the suppression of T cell activation, the inhibition of cytokine production, and the modulation of gene expression. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, including its high potency and specificity for calcineurin inhibition. However, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, including the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, the mechanism of action of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one is still not fully understood, and future research may shed light on this complex process.
Métodos De Síntesis
The synthesis of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one involves a complex chemical process that requires several intermediate steps. The first step involves the fermentation of Streptomyces tsukubaensis to produce the 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one precursor, which is then extracted and purified. The purified precursor is then converted to 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one through a series of chemical reactions, including esterification, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its immunosuppressive properties and potential therapeutic applications. It is primarily used in organ transplantation to prevent rejection by suppressing the immune system. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-22-8-9-23(16-7-6-13(20)11-17(16)22)19(25)15-10-12-4-2-3-5-14(12)18(24)21-15/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIOCGJYDGAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)






![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)



